molecular formula C15H19NO3S B2546985 N-(1-(furan-2-yl)propan-2-yl)-2-phenylethanesulfonamide CAS No. 1235058-10-2

N-(1-(furan-2-yl)propan-2-yl)-2-phenylethanesulfonamide

Cat. No. B2546985
CAS RN: 1235058-10-2
M. Wt: 293.38
InChI Key: ODUMFKDYHCTWDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(1-(furan-2-yl)propan-2-yl)-2-phenylethanesulfonamide involves innovative catalytic reactions. One approach includes the palladium-catalyzed aerobic oxidative coupling reactions, which are used to synthesize unsaturated N, O-spiroacetals and α-arylfurans. This method utilizes N-[3-(2-furanyl)propyl]- p-toluenesulfonamides and boronic acids, with KF and KOAc as additives, and employs O2 as the terminal oxidant . Another synthesis pathway involves a gold(I)-catalyzed cascade reaction that produces N-(furan-3-ylmethylene)benzenesulfonamides from accessible starting materials. This reaction is notable for a rare 1,2-alkynyl migration onto a gold carbenoid, expanding the understanding of gold carbenoid chemistry .

Molecular Structure Analysis

The molecular structures of the synthesized compounds feature furan rings, which are central to their chemical properties. The palladium-catalyzed reaction leads to dearomatizing 2,5-aminoarylation and direct α-arylation of furan rings . In the gold-catalyzed synthesis, the furan ring is part of the N-(furan-3-ylmethylene)benzenesulfonamides, which are the result of the alkynyl migration and subsequent cyclization .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The palladium-catalyzed reaction is an oxidative process that couples two different types of molecules to form a new bond between a nitrogen atom and a furan ring . The gold-catalyzed reaction, on the other hand, involves oxidation, migration, and cyclization steps, leading to the formation of a new molecular scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of the furan ring and the sulfonamide group suggests that these compounds could exhibit a range of chemical behaviors, such as hydrogen bonding and electronic effects, which could affect their solubility, stability, and reactivity. The root growth-inhibitory activity of related compounds, such as N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, indicates potential biological activity, which is significant for applications in agriculture .

Biological Activity Case Study

A case study involving the biological activity of related compounds demonstrated that N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides exhibit root growth-inhibitory activity. Specifically, compound 16n showed a potent inhibitory effect on the root growth of rape seedlings, with a 76% inhibition at a concentration of 5.0 x 10^(-5) M . This suggests that the synthesized compounds could have practical applications in controlling plant growth, which could be beneficial for weed management in agricultural settings.

Scientific Research Applications

Synthetic Chemistry Applications

N-(1-(furan-2-yl)propan-2-yl)-2-phenylethanesulfonamide and its derivatives are involved in innovative synthetic methodologies. For instance, the compound has been utilized in the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade, enriching gold carbenoid chemistry with regard to group migration (Tao Wang et al., 2014). Furthermore, its isomorphous crystal structures have been determined, highlighting the importance of intermolecular C-H...O, C-H...π, and C-H...Cl interactions in crystal packing (J. Bats et al., 2001).

Corrosion Inhibition

In the field of corrosion science, amino acid compounds related to N-(1-(furan-2-yl)propan-2-yl)-2-phenylethanesulfonamide have been synthesized and shown to be effective corrosion inhibitors for N80 steel in HCl solution. These studies have employed potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) techniques to demonstrate the compounds' efficacy (M. Yadav et al., 2015).

Material Science

Derivatives of N-(1-(furan-2-yl)propan-2-yl)-2-phenylethanesulfonamide have been applied in material science for the preparation of 2,4-disubstituted furan derivatives. This research outlines a sulfone-based strategy for synthesizing these furans, which could have implications for developing new materials with unique properties (Nathan R Haines et al., 2011).

Energetic Materials

In the context of energetic materials, derivatives of the compound have been explored for their potential applications. For example, research into 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives has demonstrated the assembly of diverse N-O building blocks, leading to materials with high density, good thermal stability, and excellent detonation properties, suggesting their potential use in this area (Jiaheng Zhang & J. Shreeve, 2014).

properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-13(12-15-8-5-10-19-15)16-20(17,18)11-9-14-6-3-2-4-7-14/h2-8,10,13,16H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUMFKDYHCTWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(furan-2-yl)propan-2-yl)-2-phenylethanesulfonamide

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